molecular formula C12H15N5O2S B12129617 propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 676632-36-3

propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B12129617
CAS No.: 676632-36-3
M. Wt: 293.35 g/mol
InChI Key: JGQZUBUOZBLYEZ-UHFFFAOYSA-N
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Description

Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound featuring a triazole ring, a pyridine ring, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile precursor under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

    Attachment of the Sulfanyl Acetate Group: The sulfanyl acetate group can be attached via a nucleophilic substitution reaction, where a thiol group reacts with an acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group on the triazole ring can be reduced to an amine.

    Substitution: The acetate group can be substituted with various nucleophiles to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

Biology

    Enzyme Inhibition: The triazole ring is known to interact with various enzymes, potentially inhibiting their activity.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its ability to disrupt microbial cell membranes.

Medicine

    Drug Development: Its structural features make it a potential candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.

Industry

    Agriculture: The compound could be used in the development of new pesticides or herbicides.

    Polymer Science: It may be used as a monomer or additive in the synthesis of specialized polymers.

Mechanism of Action

The mechanism by which propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, disrupting normal biological functions. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl {[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: Similar structure but with a pyridine ring at a different position.

    Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate: Similar structure but with a propanoate group instead of an acetate group.

Uniqueness

Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and binding properties. This makes it particularly versatile for various applications in chemistry, biology, and medicine.

Biological Activity

Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, a member of the triazole family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Overview of Triazole Compounds

Triazoles are a class of heterocyclic compounds known for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The specific compound , this compound, exhibits a range of biological effects that are critical for therapeutic applications.

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit activity against various bacterial strains and fungi. The compound's mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Triazole AE. coli0.5 µg/mL
Triazole BS. aureus0.25 µg/mL
Triazole CC. albicans0.1 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a study evaluated its effects on human colon cancer cells (HCT 116) and found an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

Compound Cell Line IC50 (µM) Standard Drug IC50 (µM)
Propan-2-yl TriazoleHCT 1164.36Doxorubicin0.5

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. In vivo studies using carrageenan-induced paw edema models revealed that it significantly reduced inflammation compared to control groups.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Many triazoles inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Protein Interaction : The compound has been shown to interact with proteins involved in disease processes, such as alpha-synuclein in neurodegenerative diseases.
  • Oxidative Stress Modulation : Some studies suggest that triazoles can modulate oxidative stress pathways, contributing to their anticancer and anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that this compound significantly inhibited the growth of HCT 116 cells with an IC50 value of 4.36 µM.
  • Anti-inflammatory Effects : In a model of induced inflammation in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to untreated controls.

Properties

CAS No.

676632-36-3

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

propan-2-yl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C12H15N5O2S/c1-8(2)19-10(18)7-20-12-16-15-11(17(12)13)9-3-5-14-6-4-9/h3-6,8H,7,13H2,1-2H3

InChI Key

JGQZUBUOZBLYEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2

Origin of Product

United States

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